6-Phenyl-2-[1-(2-phenylacetyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one
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Overview
Description
6-Phenyl-2-[1-(2-phenylacetyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one is a complex organic compound that belongs to the class of pyridazinone derivatives. Pyridazinones are known for their diverse pharmacological activities and are often used as scaffolds in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenyl-2-[1-(2-phenylacetyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,2-diamines and sulfonium salts.
Introduction of the Phenylacetyl Group: The phenylacetyl group can be introduced via acylation reactions using phenylacetyl chloride and a suitable base.
Formation of the Pyridazinone Core: The pyridazinone core is formed through cyclization reactions involving hydrazine derivatives and diketones.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
6-Phenyl-2-[1-(2-phenylacetyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl rings, using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Halogenating Agents: Chlorine, bromine.
Nucleophiles: Ammonia, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
6-Phenyl-2-[1-(2-phenylacetyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 6-Phenyl-2-[1-(2-phenylacetyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of phosphodiesterase enzymes, which play a role in various physiological processes .
Comparison with Similar Compounds
Similar Compounds
Pyridazinone Derivatives: Compounds like 6-[4-(5-methyl-3-oxo-2,3,4,5-tetrahydropyridazin-6-yl)phenyl]pyridazin-3(2H)-one.
Piperidine Derivatives: Compounds such as 2-phenyl-1-[4-(6-(piperidin-1-yl)pyridazin-3-yl)piperazin-1-yl]butan-1-one.
Uniqueness
6-Phenyl-2-[1-(2-phenylacetyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for various chemical modifications, making it a versatile compound for research and development .
Properties
IUPAC Name |
6-phenyl-2-[1-(2-phenylacetyl)piperidin-4-yl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O2/c27-22-12-11-21(19-9-5-2-6-10-19)24-26(22)20-13-15-25(16-14-20)23(28)17-18-7-3-1-4-8-18/h1-12,20H,13-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRXJVYKDAIGZHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C=CC(=N2)C3=CC=CC=C3)C(=O)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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